molecular formula C13H16N2O2 B2744185 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one CAS No. 1904127-61-2

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one

Cat. No.: B2744185
CAS No.: 1904127-61-2
M. Wt: 232.283
InChI Key: WTEMXYIZMOOBLK-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an azetidine ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate halogenated compound to form the pyridin-3-yloxy intermediate.

    Azetidine Ring Formation: The intermediate is then reacted with an azetidine precursor under suitable conditions to form the azetidine ring.

    Butenone Formation: Finally, the azetidine intermediate is subjected to a series of reactions to introduce the butenone moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)but-2-en-1-one: can be compared with other azetidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-methyl-1-(3-pyridin-3-yloxyazetidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)6-13(16)15-8-12(9-15)17-11-4-3-5-14-7-11/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMXYIZMOOBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CC(C1)OC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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